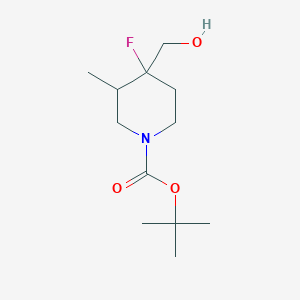
Tert-butyl 4-fluoro-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-fluoro-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H22FNO3. This compound is notable for its piperidine ring structure, which is a common motif in many pharmacologically active molecules. The presence of a tert-butyl ester group and a fluorine atom adds to its chemical uniqueness and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-fluoro-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to introduce an azido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products
Oxidation: 4-fluoro-4-(carboxymethyl)-3-methylpiperidine-1-carboxylate
Reduction: 4-fluoro-4-(hydroxymethyl)-3-methylpiperidine-1-methanol
Substitution: 4-azido-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-fluoro-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. Its structural features allow for the exploration of interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with piperidine rings are often found in drugs targeting the central nervous system.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-fluoro-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity to certain targets, while the piperidine ring can provide structural stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the methyl group at the 3-position.
Tert-butyl 4-chloro-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate: Contains a chlorine atom instead of fluorine.
Tert-butyl 4-fluoro-4-(hydroxymethyl)-3-ethylpiperidine-1-carboxylate: Has an ethyl group instead of a methyl group at the 3-position.
Uniqueness
Tert-butyl 4-fluoro-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is unique due to the combination of its fluorine atom, hydroxymethyl group, and tert-butyl ester. This combination imparts specific chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C12H22FNO3 |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-4-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO3/c1-9-7-14(6-5-12(9,13)8-15)10(16)17-11(2,3)4/h9,15H,5-8H2,1-4H3 |
InChI Key |
JQSNQPYWWGBVOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1(CO)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















